

The Role of Neodymium-146 in Nucleosynthesis: An In-depth Technical Guide

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Compound of Interest

Compound Name: Neodymium-146

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Foreword: This technical guide delves into the nucleosynthetic origins of **Neodymium-146** (^{146}Nd), a stable isotope of neodymium. The content is tailored for researchers, scientists, and professionals in drug development who may encounter isotopic analysis in their work. This document provides a comprehensive overview of the primary formation pathways of ^{146}Nd , focusing on the slow neutron-capture process (s-process). It also touches upon the contributions from the rapid neutron-capture process (r-process). Detailed experimental protocols for measuring key nuclear data, quantitative data in tabular format, and visualizations of the involved nuclear processes are provided to facilitate a deeper understanding.

Introduction to Neodymium-146 and its Nucleosynthetic Significance

Neodymium-146 is one of the five stable isotopes of neodymium, with a natural isotopic abundance of approximately 17.2%.^[1] Its formation is a direct consequence of nuclear reactions occurring within stars. Understanding the astrophysical processes that create ^{146}Nd is crucial for validating stellar models and for a more complete picture of the chemical evolution of the universe. The abundance of ^{146}Nd , like other heavy isotopes, is a result of a complex interplay of neutron capture and beta decay processes.

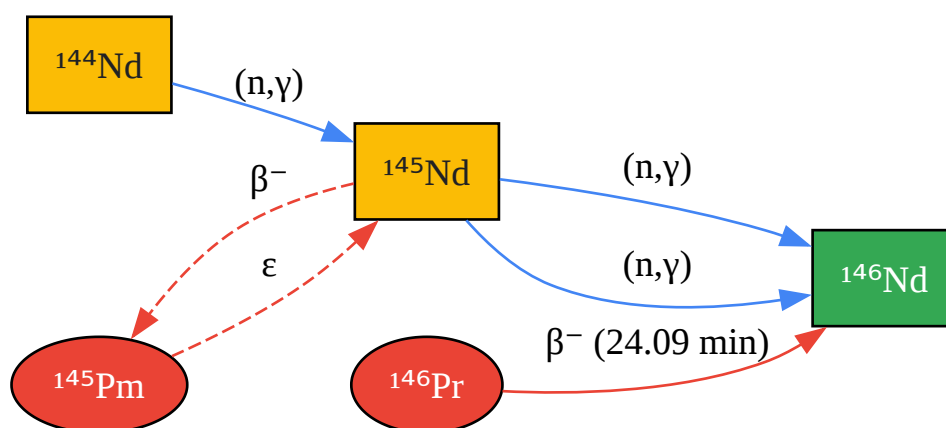
The two primary mechanisms responsible for the production of elements heavier than iron are the slow (s-process) and rapid (r-process) neutron-capture processes.^{[2][3]} The s-process is characterized by relatively low neutron fluxes, allowing for beta decay to occur before another neutron is captured.^[2] This process typically occurs in Asymptotic Giant Branch (AGB) stars.^[2]

In contrast, the r-process involves extremely high neutron fluxes in explosive stellar environments, where neutron captures happen much faster than beta decays.[3]

Nucleosynthesis Pathways of Neodymium-146

The Slow Neutron-Capture Process (s-process)

The s-process is the dominant mechanism for the production of **Neodymium-146**. [2] The pathway to ^{146}Nd involves a series of neutron captures and beta decays, starting from lighter seed nuclei. The reaction flow proceeds along the valley of beta stability. A simplified representation of the main s-process path leading to the formation of ^{146}Nd is illustrated below.



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Figure 1: Simplified s-process pathway to **Neodymium-146**.

The journey to ^{146}Nd along the s-process path involves the following key steps:

- Neutron capture by stable isotopes: The process builds upon existing lighter elements. For the Neodymium isotopes, the path includes neutron captures on stable isotopes like ^{144}Nd and ^{145}Nd .
- Formation of ^{146}Nd : The direct precursor to ^{146}Nd in the s-process is the unstable isotope Praseodymium-146 (^{146}Pr). ^{146}Pr is formed via neutron capture on the stable Praseodymium-141, followed by a series of neutron captures and beta decays. Once formed, ^{146}Pr undergoes beta decay with a half-life of 24.09 minutes to produce the stable ^{146}Nd . [4]

The Rapid Neutron-Capture Process (r-process)

While the s-process is the primary source of ^{146}Nd , the r-process also contributes to its overall abundance. The r-process occurs in explosive stellar environments such as neutron star mergers or supernovae, where extremely high neutron densities exist.^[3] In these conditions, a rapid succession of neutron captures occurs, creating highly neutron-rich, unstable nuclei. These nuclei then undergo a series of beta decays, populating the chart of nuclides, including the stable isotopes of neodymium. The exact quantitative contribution of the r-process to the solar abundance of ^{146}Nd is a subject of ongoing research, but it is considered to be a minor contributor compared to the s-process.

Quantitative Data

The following tables summarize key quantitative data relevant to the nucleosynthesis of **Neodymium-146**.

Isotope	Natural Abundance (%) ^[1]
^{142}Nd	27.2
^{143}Nd	12.2
^{144}Nd	23.8
^{145}Nd	8.3
^{146}Nd	17.2
^{148}Nd	5.7
^{150}Nd	5.6

Table 1: Natural Isotopic Abundances of Neodymium.

Thermal Energy (kT) (keV)	Maxwellian-Averaged Cross Section (mb)
10	103.6 ± 3.6
20	69.1 ± 2.2
25	60.0 ± 1.8
30	53.4 ± 1.6
40	44.7 ± 1.4
50	38.8 ± 1.3
60	34.5 ± 1.2
80	28.7 ± 1.1
100	24.8 ± 1.0

Table 2: Maxwellian-Averaged Neutron Capture Cross Section of ^{145}Nd leading to ^{146}Nd . (Data synthesized from Wisshak et al., 1998)

Precursor Isotope	Half-life	Decay Mode	Daughter Isotope
^{146}Pr	24.09 minutes[4]	β^-	^{146}Nd

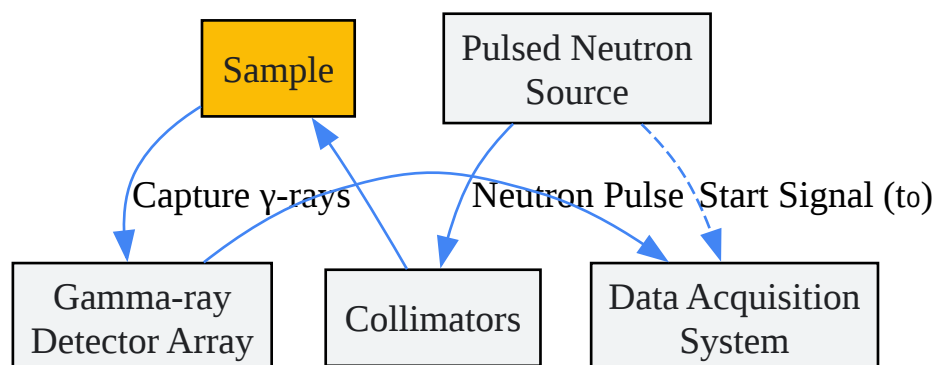
Table 3: Beta Decay Data for the s-process Production of ^{146}Nd .

Experimental Protocols for Neutron Capture Cross-Section Measurement

The determination of neutron capture cross-sections is fundamental to understanding s-process nucleosynthesis. Two primary experimental techniques are employed for these measurements: the time-of-flight method and the activation method.

Time-of-Flight (TOF) Method

The time-of-flight technique is a direct method for measuring energy-dependent neutron capture cross-sections.



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Figure 2: Experimental workflow for the Time-of-Flight (TOF) method.

Experimental Steps:

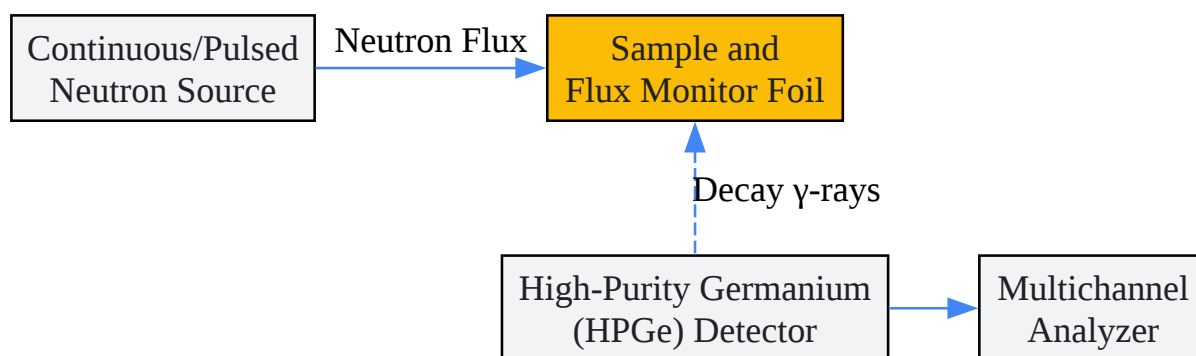
- **Pulsed Neutron Beam Production:** A pulsed beam of neutrons with a wide range of energies is generated. This is often achieved by bombarding a heavy metal target (e.g., tantalum or tungsten) with a pulsed electron or proton beam from a linear accelerator (LINAC).
- **Neutron Flight and Collimation:** The neutron pulse travels down an evacuated flight path of a known length. A series of collimators is used to shape the neutron beam and reduce background.
- **Sample Interaction:** The collimated neutron beam impinges on the target sample, in this case, an enriched isotope of Neodymium (e.g., ^{145}Nd) typically in the form of an oxide powder pressed into a pellet.
- **Detection of Capture Gamma-Rays:** When a neutron is captured by a nucleus in the sample, the resulting compound nucleus de-excites by emitting a cascade of gamma-rays. These prompt gamma-rays are detected by an array of scintillators (e.g., C_6D_6 or BaF_2) surrounding the sample.
- **Data Acquisition:** The time difference between the initial neutron pulse (t_0) and the detection of the gamma-ray cascade is precisely measured. This "time-of-flight" is directly related to

the kinetic energy of the captured neutron. The data acquisition system records the time-of-flight and the energy of the detected gamma-rays for each event.

- **Data Analysis:** The measured time-of-flight spectrum is converted into a neutron energy spectrum. The number of capture events at each neutron energy, normalized to the neutron flux and the number of target nuclei, yields the neutron capture cross-section as a function of neutron energy.

Activation Method

The activation method is an indirect technique that is particularly useful for measuring the cross-section of reactions that produce a radioactive isotope.



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Figure 3: Experimental workflow for the Activation Method.

Experimental Steps:

- **Sample Preparation and Irradiation:** A known mass of the target material (e.g., ^{145}Nd) is prepared. It is often irradiated simultaneously with a flux monitor foil (e.g., gold or indium) for which the neutron capture cross-section is well-known. The sample and monitor are placed in a well-characterized neutron field for a specific duration. The neutron source can be a nuclear reactor or an accelerator.
- **Cooling Period:** After irradiation, the sample is allowed to "cool" for a predetermined period. This allows short-lived interfering radioisotopes to decay.

- **Gamma-Ray Spectroscopy:** The irradiated sample is then placed in front of a high-purity germanium (HPGe) detector to measure the characteristic gamma-rays emitted from the decay of the produced radioactive nuclei (in this case, ^{146}Nd is stable, so this method would be applied to a reaction producing a radioactive isotope in the chain).
- **Data Acquisition:** The HPGe detector is connected to a multichannel analyzer (MCA) which records the energy spectrum of the emitted gamma-rays.
- **Data Analysis:** The activity of the produced radionuclide is determined from the intensity of its characteristic gamma-ray peaks in the measured spectrum. By comparing the activity of the sample to the activity of the flux monitor, and knowing the irradiation time, decay constants, and detector efficiencies, the neutron capture cross-section of the target isotope can be calculated.

Conclusion

Neodymium-146 is predominantly synthesized in the slow neutron-capture process within AGB stars. Its abundance is a direct reflection of the neutron flux and temperature conditions in these stellar environments. The key nuclear physics input for modeling its production, the neutron capture cross-section of its precursors, has been experimentally determined with increasing precision using techniques such as the time-of-flight and activation methods. While the r-process also contributes to the cosmic inventory of ^{146}Nd , its contribution is considered to be of a lesser extent. The continued refinement of nuclear data and stellar models will further enhance our understanding of the origin of this and other heavy elements, providing a more complete picture of the nucleosynthetic history of our galaxy.

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